REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[S:13]1[C:21]2[CH:20]=[CH:19][N:18]=[CH:17][C:16]=2[CH:15]=[CH:14]1.S1C2C=CC=NC=2C=C1.C1C[O:34][CH2:33]C1>O.CN(C)C=O.CCCCCC>[CH:33]([C:14]1[S:13][C:21]2[CH:20]=[CH:19][N:18]=[CH:17][C:16]=2[CH:15]=1)=[O:34]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C=NC=CC21
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C=CC=N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for twenty minutes at -25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to -70° C.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at -70° to -65° C. throughout the addition)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at -70° C. for twenty minutes
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was then continued at -70° C. for twenty minutes
|
Type
|
WAIT
|
Details
|
for an additional thirty minutes at -40° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 3 ml of glacial acetic acid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide the product as a crude oil
|
Type
|
EXTRACTION
|
Details
|
The aqueous acid solution was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The alkaline solution was extracted several times with fresh dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Crystallization of the product
|
Type
|
CUSTOM
|
Details
|
thus formed from 500 ml of hot hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=2C=NC=CC2S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |